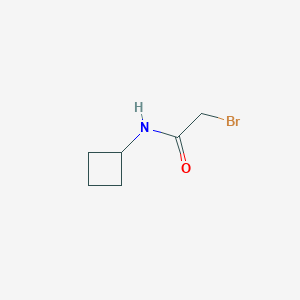![molecular formula C10H10O B13979583 Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde CAS No. 54549-58-5](/img/structure/B13979583.png)
Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. The compound’s molecular formula is C10H10O, and it has a molecular weight of 146.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated systems and advanced catalysts can further enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activity and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: Another tricyclic compound with similar structural features but different functional groups.
Bicyclo[3.2.2]nona-2,6,8-triene: A related compound with a different ring structure and reactivity.
Propiedades
Número CAS |
54549-58-5 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde |
InChI |
InChI=1S/C10H10O/c11-5-9-6-1-3-7-8(4-2-6)10(7)9/h1-10H |
Clave InChI |
HHHALOOHLFUWBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C3C2C(C1C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


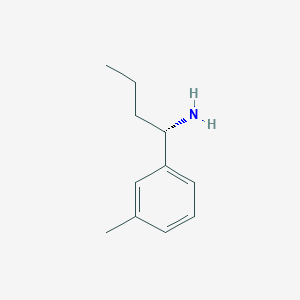
![2-Benzyl-5-(2,3-difluorophenylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13979506.png)
![1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B13979514.png)
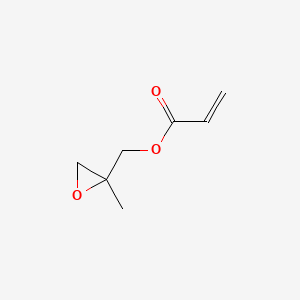
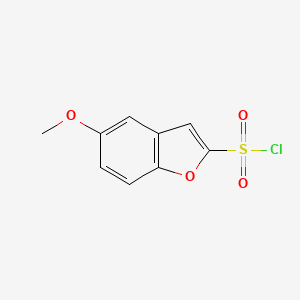
![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)
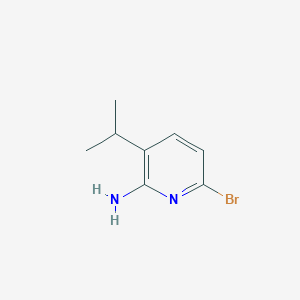


![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)

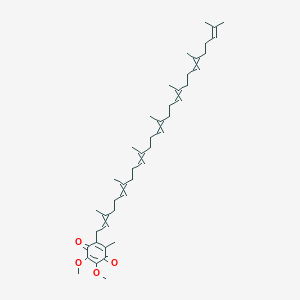
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)
